![molecular formula C17H13ClN2O2S B297837 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)
3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione, also known as ACTD, is a synthetic compound that has been extensively studied in the scientific community for its potential therapeutic applications. ACTD belongs to the thiazolidinedione family of compounds and has been shown to exhibit potent anti-inflammatory and antioxidant properties.
Wirkmechanismus
The exact mechanism of action of 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of various inflammatory and oxidative stress pathways in the body. Additionally, 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and physiological effects:
Studies have shown that 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione exhibits potent anti-inflammatory and antioxidant effects in various animal models. Additionally, 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Furthermore, 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments is its potent anti-inflammatory and antioxidant properties. Additionally, 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to exhibit low toxicity and high stability, making it a suitable candidate for various in vitro and in vivo experiments. However, one of the limitations of using 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments is its relatively high cost and complex synthesis process.
Zukünftige Richtungen
There are several future directions for research on 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione. One potential area of research is the development of novel synthetic methods for 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione that are more cost-effective and efficient. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione and its potential therapeutic applications in various diseases. Furthermore, studies are needed to evaluate the safety and efficacy of 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione in human clinical trials.
Synthesemethoden
3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most common methods for synthesizing 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione involves the reaction of 4-chloroaniline, ethyl acetoacetate, and thiosemicarbazide in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to yield the final compound.
Wissenschaftliche Forschungsanwendungen
3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis, asthma, and diabetes. Additionally, 3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-cancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione |
---|---|
Molekularformel |
C17H13ClN2O2S |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2S/c1-2-9-20-16(21)15(23-17(20)22)11-14-4-3-10-19(14)13-7-5-12(18)6-8-13/h2-8,10-11H,1,9H2/b15-11+ |
InChI-Schlüssel |
AHIXMDIYPQNTQL-RVDMUPIBSA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CN2C3=CC=C(C=C3)Cl)/SC1=O |
SMILES |
C=CCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)SC1=O |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.